Cefepime(1+)

Description

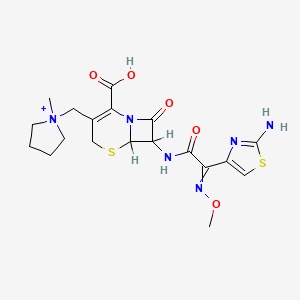

Structure

3D Structure

Properties

CAS No. |

88376-58-3 |

|---|---|

Molecular Formula |

C19H25N6O5S2+ |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1/b23-12-/t13-,17-/m1/s1 |

InChI Key |

HVFLCNVBZFFHBT-ZKDACBOMSA-O |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Origin of Product |

United States |

Cefepime's Assault on Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefepime, a fourth-generation cephalosporin, remains a critical antibiotic in the clinical setting for treating severe infections caused by Gram-negative bacteria. Its efficacy stems from a multi-faceted mechanism of action that includes rapid penetration of the formidable outer membrane, potent inhibition of essential penicillin-binding proteins (PBPs), and notable stability against many β-lactamases. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of Cefepime's action against Gram-negative pathogens. It details the experimental protocols used to elucidate this mechanism and presents key quantitative data to inform further research and development.

Introduction

The rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global health. These pathogens possess a complex cell envelope, characterized by an outer membrane that acts as a selective barrier, and the production of β-lactamase enzymes that can inactivate many β-lactam antibiotics. Cefepime was developed to overcome these challenges.[1] Its unique zwitterionic structure, featuring a positively charged N-methylpyrrolidinium group, facilitates its entry into the periplasmic space.[2][3] Once in the periplasm, Cefepime targets and acylates penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[4][5][6] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[4][7] Furthermore, the chemical structure of Cefepime, particularly the syn-configuration of its methoxyimino moiety and the aminothiazole group, confers resistance to hydrolysis by many common β-lactamases, including AmpC β-lactamases.[1][4][8]

The Core Mechanism of Action

Cefepime's bactericidal activity against Gram-negative bacteria is a sequential process that begins with its transit across the outer membrane and culminates in the disruption of cell wall synthesis.

Translocation Across the Outer Membrane

A key feature distinguishing Cefepime is its ability to rapidly penetrate the outer membrane of Gram-negative bacteria.[3][9] This is largely attributed to its zwitterionic nature, which allows it to utilize the porin channels, specifically OmpF and OmpC, that serve as hydrophilic conduits through the lipopolysaccharide-rich outer leaflet.[2][10][11] The positive charge on the N-methylpyrrolidinium moiety is thought to enhance its passage through these protein channels.[3]

Inhibition of Penicillin-Binding Proteins (PBPs)

Once in the periplasmic space, Cefepime's primary targets are the penicillin-binding proteins (PBPs).[3][7] These are transpeptidases, carboxypeptidases, and endopeptidases essential for the final steps of peptidoglycan synthesis and maintenance. By forming a stable covalent acyl-enzyme complex with the active site serine of PBPs, Cefepime effectively inactivates these enzymes.[4] This blocks the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall.[4][6] Cefepime has been shown to have a high affinity for multiple essential PBPs in Gram-negative bacteria, including PBP2 and PBP3 in Escherichia coli and PBP3 in Pseudomonas aeruginosa.[12][13][14] The inhibition of multiple PBPs contributes to its potent bactericidal activity.[9]

Stability Against β-Lactamases

A significant advantage of Cefepime is its stability against hydrolysis by many chromosomally and plasmid-mediated β-lactamases.[1][9] Its chemical structure makes it a poor substrate for many Ambler class A (including some extended-spectrum β-lactamases, ESBLs) and class C (AmpC) β-lactamases.[8][15][16] However, the emergence of certain ESBLs (e.g., CTX-M types) and carbapenemases (e.g., KPC, MBLs) can lead to Cefepime resistance through enzymatic hydrolysis.[2][8]

Quantitative Data on Cefepime's Activity

The in vitro activity of Cefepime is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens and its binding affinity for specific PBPs, often expressed as the concentration required to inhibit 50% of binding (IC50).

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Cefepime against Gram-Negative Bacteria

| Pathogen Category | Susceptible (S) MIC (µg/mL) | Intermediate (I) MIC (µg/mL) | Resistant (R) MIC (µg/mL) |

| Enterobacteriaceae | ≤8 | 16 | ≥32 |

| Pseudomonas aeruginosa | ≤8 | 16 | ≥32 |

| Other Non-Enterobacteriaceae | ≤8 | 16 | ≥32 |

| Haemophilus influenzae | ≤2 | N/A | N/A |

Data adapted from FDA-approved labels and may not reflect the most current CLSI or EUCAST breakpoints.[17]

Table 2: Cefepime Binding Affinities (IC50) for Penicillin-Binding Proteins (PBPs)

| Organism | PBP | IC50 (µg/mL) | Reference |

| Escherichia coli K-12 | PBP 2 | <0.5 | [14] |

| PBP 3 | ≤0.5 | [12][14] | |

| Pseudomonas aeruginosa SC8329 | PBP 2 | >25 | [14] |

| PBP 3 | <0.0025 | [14] | |

| Pseudomonas aeruginosa PAO1 | PBP 1a | Data not consistently reported | [13] |

| PBP 1b | Data not consistently reported | [13] | |

| PBP 2 | >80-fold lower affinity than PBP3 | [13] | |

| PBP 3 | High Affinity | [13] | |

| PBP 4 | ~10-fold higher affinity than ceftazidime | [13] |

Experimental Protocols

The following sections detail the standardized methodologies for determining Cefepime's MIC and its PBP binding affinity.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18][19]

1. Preparation of Cefepime Stock Solution:

-

Prepare a stock solution of Cefepime powder in a suitable solvent (e.g., sterile distilled water) to a high concentration (e.g., 1000 µg/mL).[18]

-

Sterilize the stock solution by filtration through a 0.22 µm filter.[18]

2. Preparation of Cefepime Dilutions:

-

In a sterile 96-well microtiter plate, perform serial twofold dilutions of the Cefepime stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).[18][19]

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the Cefepime dilutions with the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[18][19]

5. Reading the MIC:

-

The MIC is the lowest concentration of Cefepime that completely inhibits visible bacterial growth (turbidity).[19]

Protocol for Competitive PBP Binding Assay

This assay determines the affinity of Cefepime for PBPs by measuring its ability to compete with a labeled β-lactam for binding sites.[12][14][20]

1. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them.

-

Resuspend the cells in a suitable buffer and lyse them using sonication or a French press.

-

Isolate the cell membranes by ultracentrifugation.[20]

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

2. Competitive Binding Assay:

-

In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.

-

Add varying concentrations of Cefepime to the tubes.

-

Incubate the mixtures for a specific time at a controlled temperature (e.g., 30 minutes at 37°C) to allow Cefepime to bind to the PBPs.[20]

3. Labeling of Unbound PBPs:

-

Add a saturating concentration of a labeled β-lactam (e.g., [³H]benzylpenicillin or a fluorescently labeled penicillin like Bocillin FL) to each tube.[12][20]

-

Incubate for a short period to allow the labeled compound to bind to any PBPs not occupied by Cefepime.

4. Detection and Quantification:

-

Stop the binding reaction (e.g., by adding a surplus of unlabeled penicillin).

-

Separate the PBP-β-lactam complexes from unbound label using SDS-PAGE.

-

Visualize the labeled PBPs using autoradiography (for radiolabels) or fluorescence imaging.

-

Quantify the intensity of the bands. The reduction in band intensity in the presence of Cefepime corresponds to its binding to the PBPs.

5. Data Analysis:

-

Plot the percentage of labeled PBP binding against the concentration of Cefepime.

-

Determine the IC50 value, which is the concentration of Cefepime that reduces the binding of the labeled β-lactam by 50%.[12]

References

- 1. Cefepime - Wikipedia [en.wikipedia.org]

- 2. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]

- 4. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Cefepime: the next generation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tackling the outer membrane: facilitating compound entry into Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resistance of Gram-Negative Bacteria to Cefepime-Enmetazobactam: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime Resistance [pdb101.rcsb.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Chemical Architecture and Synthesis of Cefepime Hydrochloride: A Technical Guide

Cefepime hydrochloride is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its intricate chemical structure, which confers stability against β-lactamases, and its complex multi-step synthesis are of significant interest to researchers and professionals in drug development.[3][4] This technical guide provides an in-depth exploration of the chemical structure and a detailed overview of a common synthetic pathway for Cefepime hydrochloride.

Chemical Structure of Cefepime Hydrochloride

Cefepime is a semi-synthetic, β-lactamase-resistant cephalosporin.[1] The hydrochloride salt form enhances its solubility and stability, making it suitable for parenteral administration.[5]

The core structure of Cefepime consists of a cephem nucleus, which is fundamental to its antibacterial activity. Key substitutions on this nucleus are responsible for its extended spectrum and resistance to enzymatic degradation. The IUPAC name for Cefepime hydrochloride is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride.[6]

Several key structural features contribute to Cefepime's potent antimicrobial properties:

-

Aminothiazole Moiety : This group at the C-7 position enhances the antibacterial activity, particularly against Gram-negative bacteria.[3]

-

Syn-Methoxyimino Group : The syn-configuration of the methoxyimino moiety provides significant stability against hydrolysis by many β-lactamase enzymes.[3]

-

N-methylpyrrolidine Moiety : This quaternary ammonium group at the C-3 position increases the molecule's penetration through the outer membrane of Gram-negative bacteria and contributes to its zwitterionic nature, which facilitates faster entry into bacterial cells.[3][7][8]

Physicochemical Properties of Cefepime Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆Cl₂N₆O₅S₂ (anhydrous) | [6] |

| C₁₉H₂₈Cl₂N₆O₆S₂ (monohydrate) | [9][10] | |

| Molecular Weight | 553.5 g/mol (anhydrous) | [6] |

| 571.5 g/mol (monohydrate) | [9][10][11] | |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride | [6] |

| CAS Number | 123171-59-5 (monohydrate) | [9][11][12] |

Synthesis of Cefepime Hydrochloride

The synthesis of Cefepime is a multi-step process that can be initiated from different starting materials, including 7-amino-cephalosporanic acid (7-ACA) and 7-phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methoxybenzyl ester (GCLE).[13][14] The following section details a synthetic route starting from GCLE, which involves the formation of a key intermediate, 7-amino-3-(1-methylpyrrolidinium)methyl-3-cephem-4-carboxylic acid hydrochloride (7-ACP), followed by acylation.[13][15]

Synthesis Workflow Diagram

Caption: Synthetic pathway of Cefepime hydrochloride starting from GCLE.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and patents.[13][15]

Step 1: Synthesis of 7-phenylacetamido-3-chloromethyl-3-cephalosporin-4-carboxylic acid (DGCLE) from GCLE

-

Dissolution : Dissolve 20g of GCLE in 50ml of a suitable solvent such as dichloromethane, ethyl acetate, or chloroform.[13]

-

Cooling : Cool the system to a temperature between -30°C and -25°C.[13]

-

Acid Addition : Add trifluoroacetic acid or formic acid to the reaction mixture. The molar ratio of acid to GCLE should be approximately 6.5:1 to 7.5:1.[13]

-

Reaction : Stir the mixture at the cooled temperature for 16-20 hours.[13][15]

-

Precipitation : Reduce the solvent volume by approximately two-thirds under reduced pressure. Add an anti-solvent like n-hexane, petroleum ether, or cyclohexane to precipitate the product.[13]

-

Isolation : Collect the crystalline product by filtration and dry to obtain DGCLE.

-

Quantitative Data : Molar yields for this step are reported to be in the range of 85.3% to 86.1%.[13]

Step 2 & 3: Synthesis of 7-amino-3-(1-methylpyrrolidinium)methyl)-3-cephem-4-carboxylic acid hydrochloride (7-ACP)

This part of the synthesis involves the reaction of DGCLE with N-methylpyrrolidine (NMP) to form the quaternary ammonium salt, followed by the enzymatic removal of the 7-site protecting group to yield 7-ACP.[13][15] The specific conditions for these steps, including the enzyme used, are often proprietary but follow established principles of cephalosporin chemistry.

Step 4: Synthesis of Cefepime Hydrochloride from 7-ACP

-

Dissolution : Dissolve 8.0 g of 7-ACP in 40ml of a solvent like dichloromethane, chloroform, ethyl acetate, or DMF.[15]

-

Base Addition : Add 10ml of triethylamine and stir the mixture for 30 minutes.[15]

-

Acylation : Add the AE-active ester (methoxyiminoacetic acid mercaptobenzothiazole active ester) to the solution. The molar ratio of the active ester to 7-ACP is typically between 1.1:1 and 1.2:1.[15]

-

Reaction : Stir the reaction mixture for 2-3 hours at a temperature of 27-29°C.[15]

-

Workup : Pour the reaction solution into 200ml of water. Wash the aqueous phase with an organic solvent (e.g., diethyl ether, ethyl acetate) four times.[15]

-

Acidification and Crystallization : Adjust the pH of the aqueous phase to 1.15-1.35 using dilute hydrochloric acid (5-15%). Slowly add an anti-solvent such as acetone, ethanol, or methanol (100ml) to precipitate the final product.[15]

-

Isolation : Collect the white precipitate of Cefepime hydrochloride by filtration and dry.

Synthesis Yield and Purity

| Step | Product | Molar Yield (%) | Purity (%) | Reference |

| 1 | DGCLE from GCLE | 85.3 - 86.1 | - | [13] |

| 4 | Cefepime HCl from 7-ACP | 85.2 - 87.2 | 99.37 - 99.78 | [15] |

Conclusion

The chemical structure of Cefepime hydrochloride is a testament to the sophisticated molecular engineering employed in the development of advanced cephalosporins. Its unique structural motifs provide a broad spectrum of activity and stability against bacterial resistance mechanisms. The synthesis of Cefepime hydrochloride is a complex, multi-step process requiring precise control over reaction conditions to achieve high yields and purity. The outlined synthetic pathway, starting from GCLE, represents a viable and documented method for its production. This guide provides a foundational understanding for professionals engaged in the research and development of cephalosporin antibiotics.

References

- 1. Facebook [cancer.gov]

- 2. Cefepime | C19H24N6O5S2 | CID 5479537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cefepime - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Cefepime hydrochloride anhydrous | C19H26Cl2N6O5S2 | CID 5491294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cefepime hydrochloride | 123171-59-5 [chemicalbook.com]

- 10. Cefepime.HCl | C19H28Cl2N6O6S2 | CID 78169469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. セフェピム 塩酸塩 - セフェピム 二塩酸塩 一水和物, Cefepime dihydrochloride monohydrate [sigmaaldrich.com]

- 13. Synthesis method of cefepime hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101735251A - Method for synthesizing cefepime hydrochloride - Google Patents [patents.google.com]

- 15. CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]

The In Vivo Journey of Cefepime: A Deep Dive into its Pharmacokinetics and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime, a fourth-generation cephalosporin, stands as a critical weapon in the arsenal against severe bacterial infections. Its broad spectrum of activity against both Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa, makes it a frequently utilized agent in clinical practice.[1] A thorough understanding of its pharmacokinetic and distribution profile is paramount for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing the risk of adverse effects. This technical guide provides an in-depth analysis of the in vivo behavior of Cefepime, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Core Pharmacokinetic Profile

Cefepime is administered parenterally, either intravenously (IV) or intramuscularly (IM), as it is not well absorbed from the gastrointestinal tract.[2] Following administration, it exhibits linear pharmacokinetics, meaning that increases in dose result in proportional increases in plasma concentrations and the area under the concentration-time curve (AUC).[3][4]

Absorption and Bioavailability:

Upon intramuscular administration, Cefepime is completely absorbed, with a bioavailability of approximately 100% for a 2g dose.[4][5] Maximum plasma concentrations are typically reached within 1 to 1.6 hours after IM injection.[5] Intravenous infusion, the more common route of administration, results in rapid achievement of peak plasma concentrations.[6][7]

Distribution:

Cefepime is characterized by its wide distribution throughout body tissues and fluids.[2][8][9] It has a relatively low plasma protein binding of approximately 16-20%, which is independent of its concentration in the serum.[5][7][10] This low level of protein binding allows for a greater fraction of the drug to be free and pharmacologically active. The apparent volume of distribution in adults with normal renal function is approximately 18 to 22 liters, or about 0.2 L/kg.[5][7][10]

Metabolism:

Cefepime undergoes minimal metabolism in the body.[8] A small fraction, estimated to be between 10% and 20%, is metabolized to N-methylpyrrolidine (NMP), which is then rapidly converted to NMP-N-oxide.[2]

Excretion:

The primary route of elimination for Cefepime is renal excretion.[2][7] Approximately 85% of an administered dose is excreted unchanged in the urine through glomerular filtration.[7][10] The elimination half-life in individuals with normal renal function is approximately 2 to 2.3 hours.[7][10] This half-life is prolonged in patients with impaired renal function, necessitating dose adjustments.[8]

Quantitative Pharmacokinetic Parameters of Cefepime in Humans

The following table summarizes the key pharmacokinetic parameters of Cefepime in adult humans with normal renal function.

| Parameter | Value | Reference(s) |

| Bioavailability (IM) | ~100% | [4][5] |

| Time to Peak Concentration (Tmax) (IM) | 1 - 1.6 hours | [5] |

| Plasma Protein Binding | 16 - 20% | [5][7][10] |

| Volume of Distribution (Vd) | 18 - 22 L (~0.2 L/kg) | [5][7][10] |

| Elimination Half-life (t½) | 2 - 2.3 hours | [7][10] |

| Total Body Clearance | 122 - 136 mL/min | [4] |

| Renal Clearance | 96 - 116 mL/min | [4] |

| Primary Route of Elimination | Renal (as unchanged drug) | [2][7] |

| Fraction Excreted Unchanged in Urine | ~85% | [7][10] |

In Vivo Distribution: Tissue and Fluid Concentrations

Cefepime's ability to penetrate various body compartments is crucial for its efficacy in treating a wide range of infections. The following table presents reported concentrations of Cefepime in different human tissues and fluids following intravenous administration.

| Tissue/Fluid | Dose | Mean Concentration | Penetration Ratio (Tissue/Plasma) | Reference(s) |

| Lung Tissue | 2g IV BID | Lung:Serum ratio ~1.01 | ~101% | [2][6] |

| Epithelial Lining Fluid (ELF) | 2g IV | 14.1 µg/mL | ~100% | [11] |

| Bronchial Mucosa | 2g IV (single dose) | - | 59.8% | [6] |

| Cerebrospinal Fluid (CSF) - with neurosurgery | 2g IV | Peak: 22.54 µg/mL (VD group) | 0.30 - 2.14 (VD group) | [12][13] |

| Cerebrospinal Fluid (CSF) - general | - | - | Median: 7.8% (AUC ratio) | [14] |

| Cancellous Bone | 2g IV (single dose) | 73.5 µg/mL | 1.06 | [15][16] |

| Cortical Bone | 2g IV (single dose) | 67.7 µg/mL | 0.87 | [15][16] |

| Bile | 2g IV | 17.8 µg/mL | - | [10] |

| Gallbladder Tissue | 2g IV | 48.3 µg/g | - | [17] |

| Peritoneal Fluid | 2g IV | 18.3 µg/mL | - | [10] |

| Appendix | 2g IV | 5.2 µg/g | - | [10] |

| Inflammatory Fluid | 2g IV | Peak: 91.5 mg/L | - | [18] |

*VD: Ventricular Drainage

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines typical experimental protocols for preclinical pharmacokinetic studies and the analytical methods used for Cefepime quantification.

Preclinical Pharmacokinetic Study in a Rat Model

This protocol describes a typical design for evaluating the pharmacokinetics of Cefepime in rats.

Animal Model: Male Sprague-Dawley rats are commonly used.[5][19] Drug Administration: Cefepime is typically administered intravenously via a catheterized jugular vein to ensure precise dosing and immediate systemic circulation.[5] Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) through a dedicated catheter.[5]

-

Cerebrospinal Fluid (CSF): If CNS penetration is being investigated, CSF can be collected via an intracisternal catheter.[5]

-

Tissues: At the end of the study (terminal time point), various tissues of interest are harvested, weighed, and homogenized for drug concentration analysis. Sample Processing: Blood samples are centrifuged to separate plasma. Tissue samples are homogenized in a suitable buffer. All samples should be stored at -80°C until analysis.[5] Bioanalysis: Cefepime concentrations in plasma, CSF, and tissue homogenates are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]

Analytical Method: Cefepime Quantification by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Cefepime in biological matrices.

Sample Preparation:

-

Thaw biological samples (plasma, CSF, or tissue homogenate) on ice.[20]

-

Perform protein precipitation by adding a solvent like acetonitrile, often containing an internal standard, to the sample.[20]

-

Vortex and centrifuge the samples to pellet the precipitated proteins.[20]

-

Transfer the supernatant to a new tube or plate for analysis.[20]

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 column, is typically used for separation.[21]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[21]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[5]

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Tandem mass spectrometry (MS/MS) is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Cefepime are monitored.[5]

Mechanism of Action: A Note on Signaling Pathways

Cefepime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8] It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death. It is important to note that Cefepime's primary mechanism of action does not involve the modulation of specific signaling pathways within the host organism.

Conclusion

This technical guide has provided a comprehensive overview of the in vivo pharmacokinetics and distribution of Cefepime. The quantitative data presented in the tables offer a clear summary of its behavior in the human body, highlighting its wide distribution and primary renal elimination. The detailed experimental protocols for preclinical studies and analytical quantification serve as a valuable resource for researchers in the field. A thorough understanding of these principles is fundamental for the rational design of dosing regimens that maximize the therapeutic potential of this important antibiotic while ensuring patient safety.

References

- 1. lcms.cz [lcms.cz]

- 2. Pharmacokinetic population study to describe cefepime lung concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of cefepime in bile and gall bladder tissue after prophylactic administration in patients with extrahepatic biliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cefepime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. burke.neuroscience.ufl.edu [burke.neuroscience.ufl.edu]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cefepime Population Pharmacokinetics, Antibacterial Target Attainment, and Estimated Probability of Neurotoxicity in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cefepime: Package Insert / Prescribing Information / MOA [drugs.com]

- 11. droracle.ai [droracle.ai]

- 12. Blood-brain barrier penetration of cefepime after neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blood‐brain barrier penetration of cefepime after neurosurgery | Semantic Scholar [semanticscholar.org]

- 14. Pharmacodynamic profiling of cefepime in plasma and cerebrospinal fluid of hospitalized patients with external ventriculostomies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diffusion of cefepime into cancellous and cortical bone tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics and tissue penetration of cefepime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of the novel cephalosporin cefepime (BMY-28142) in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 21. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity for Cefepime against Clinical Isolates: A Technical Guide

This technical guide provides an in-depth overview of the in vitro spectrum of activity of Cefepime, a fourth-generation cephalosporin antibiotic, against a broad range of clinically significant bacterial isolates. The data presented is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of Cefepime's antimicrobial profile.

Introduction

Cefepime is a parenteral cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[1][3] A key structural feature, the methylpyrrolidinium group, allows for rapid penetration through the porin channels of Gram-negative bacteria, enhancing its bactericidal effects.[4] Furthermore, its aminothiazole moiety confers a degree of resistance to hydrolysis by many common β-lactamases.[4][5] This guide summarizes the quantitative in vitro activity of Cefepime, details the experimental protocols for its evaluation, and illustrates its mechanism of action and resistance pathways.

In Vitro Activity Data

The in vitro activity of Cefepime is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range for Cefepime against various clinical isolates.

Gram-Negative Isolates

Cefepime demonstrates potent activity against a wide array of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.

| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Escherichia coli | 1757 (pooled) | ≤ 0.06 | ≤ 0.12 | 0.016 - >128 |

| Klebsiella pneumoniae | 1757 (pooled) | ≤ 0.06 | 16 | 0.016 - >64 |

| Enterobacter cloacae | 1757 (pooled) | ≤ 0.5 | >16 | ≤ 0.016 - >128 |

| Proteus mirabilis | 1757 (pooled) | ≤ 0.06 | ≤ 0.12 | ≤ 0.016 - 2 |

| Pseudomonas aeruginosa | 1757 (pooled) | 4 | 32 | 0.5 - >128 |

| Haemophilus influenzae | 1757 (pooled) | 0.03 | 0.06 | ≤ 0.016 - 0.5 |

Note: MIC values can be higher in strains producing extended-spectrum β-lactamases (ESBLs) or other resistance mechanisms.[6][7][8]

Gram-Positive Isolates

Cefepime is also active against many Gram-positive cocci, particularly methicillin-susceptible staphylococci and streptococci.

| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus (Methicillin-Susceptible) | 1757 (pooled) | 2 | 4 | 0.05 - 16 |

| Coagulase-Negative Staphylococci (Methicillin-Susceptible) | 1757 (pooled) | 0.5 | 4 | 0.03 - 16 |

| Streptococcus pneumoniae | 1757 (pooled) | 0.25 | 0.25 | ≤ 0.008 - 2 |

| Streptococcus pyogenes (Group A) | 1757 (pooled) | 0.03 | 0.25 | ≤ 0.008 - 2 |

| Group B Streptococci | 1757 (pooled) | 0.12 | 0.03 | ≤ 0.008 - 2 |

| Streptococci (Groups C and G) | 1757 (pooled) | 0.03 | 0.25 | ≤ 0.008 - 2 |

Note: Cefepime is generally not active against methicillin-resistant staphylococci (MRSA) and most enterococci.[6][7]

Experimental Protocols: Broth Microdilution Method

The determination of Cefepime's in vitro activity is primarily conducted using the broth microdilution method, following standardized procedures from organizations like the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]

Principle

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of Cefepime in a liquid growth medium.[9] The MIC is visually determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth after a specified incubation period.[9]

Materials

-

Cefepime analytical standard powder

-

Sterile deionized water or other appropriate solvent

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Quality control bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[9]

Procedure

-

Preparation of Cefepime Stock Solution: A stock solution of Cefepime is prepared from the analytical standard powder. For instance, a 1280 µg/mL stock solution can be made by dissolving a precise amount of Cefepime powder in sterile deionized water, followed by sterile filtration.[9]

-

Serial Dilutions: Serial twofold dilutions of the Cefepime stock solution are prepared in the 96-well microtiter plates using CAMHB.[9] This creates a range of antibiotic concentrations to be tested.

-

Inoculum Preparation: Bacterial colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This suspension is then diluted in CAMHB to achieve a final inoculum density of 2–8 × 10⁵ CFU/mL in the microtiter wells.[9]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, except for a sterility control well (containing only broth). A growth control well (containing broth and inoculum but no antibiotic) is also included.[9]

-

Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[9]

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of Cefepime that shows no visible growth.

Visualizations

Experimental Workflow

Caption: Workflow for MIC determination using the broth microdilution method.

Cefepime Mechanism of Action and Resistance

Caption: Cefepime's mechanism of action and common bacterial resistance pathways.

Conclusion

Cefepime continues to be a valuable antimicrobial agent with a broad spectrum of in vitro activity against many common Gram-positive and Gram-negative clinical isolates. The data and protocols presented in this guide provide a foundational understanding of its antimicrobial profile. Continuous surveillance of in vitro susceptibility is crucial to monitor for the emergence of resistance and to guide appropriate clinical use.

References

- 1. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime Resistance [pdb101.rcsb.org]

- 6. academic.oup.com [academic.oup.com]

- 7. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased cefepime MIC for enterobacteriacae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Broth microdilution susceptibility testing. [bio-protocol.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor Enmetazobactam - PMC [pmc.ncbi.nlm.nih.gov]

Cefepime(1+) and Penicillin-Binding Proteins: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Cefepime(1+), a fourth-generation cephalosporin antibiotic, to its primary molecular targets, the penicillin-binding proteins (PBPs). Understanding the kinetics and specificity of this interaction is crucial for elucidating its mechanism of action, overcoming resistance, and developing novel antibacterial agents. This document details the quantitative binding data, experimental protocols for affinity determination, and the downstream consequences of PBP inhibition.

Introduction: Cefepime and Penicillin-Binding Proteins

Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.[2] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[3]

The chemical structure of cefepime, like other β-lactam antibiotics, mimics the D-Ala-D-Ala peptide backbone, allowing it to bind to the active site of PBPs.[3] This binding is covalent and inactivates the enzyme, halting the transpeptidation step of peptidoglycan cross-linking.[2][4] Cefepime's efficacy is distinguished by its high affinity for multiple essential PBPs and its stability against many β-lactamase enzymes.[4] A key feature is its zwitterionic structure, which facilitates faster penetration through the porin channels of Gram-negative bacteria.[2][4]

Quantitative Binding Affinity of Cefepime to PBPs

The binding affinity of cefepime to various PBPs is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity in a competitive binding assay. A lower IC50 value signifies a higher binding affinity.

Cefepime is unique among many cephalosporins for its high affinity for both PBP2 and PBP3 in Enterobacterales.[5] The following tables summarize the IC50 values of cefepime for PBPs in key Gram-negative pathogens.

Table 1: Cefepime IC50 Values for PBPs in Escherichia coli

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Reference |

| PBP 1a | ~5-10 | [6] |

| PBP 1b | ~5-10 | [6] |

| PBP 2 | <0.5 | [7][8] |

| PBP 3 | ≤0.5 | [6][7][8] |

| PBP 4 | ~5-10 | [6] |

Data synthesized from competitive binding assays. Values are approximate and can vary based on the specific strain and experimental conditions.

Table 2: Cefepime IC50 Values for PBPs in Pseudomonas aeruginosa

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Reference |

| PBP 1a | High Affinity | [6] |

| PBP 1b | High Affinity | [6] |

| PBP 2 | >25 | [7][8] |

| PBP 3 | <0.0025 | [7][8] |

| PBP 4 | ~10-fold higher affinity than ceftazidime | [6] |

Data synthesized from competitive binding assays. Cefepime demonstrates particularly potent binding to PBP3 in P. aeruginosa.[7][8]

Mechanism of Action: PBP Inhibition Pathway

The bactericidal activity of cefepime is a direct result of its binding to and inhibition of essential PBPs. This interaction disrupts the delicate balance of cell wall synthesis and degradation, ultimately leading to cell death.

Experimental Protocols for Determining PBP Binding Affinity

The determination of cefepime's binding affinity to PBPs is most commonly achieved through competitive binding assays. These assays measure the ability of cefepime to compete with a labeled probe (typically radiolabeled or fluorescently labeled penicillin) for binding to PBPs in bacterial membrane preparations.

Principle

Increasing concentrations of unlabeled cefepime are incubated with bacterial membranes containing PBPs. A fixed concentration of a labeled penicillin derivative (e.g., [3H]benzylpenicillin or fluorescent Bocillin FL) is then added.[7][9] The amount of labeled probe that binds to the PBPs is inversely proportional to the affinity and concentration of the competing cefepime. The IC50 is then calculated by measuring the concentration of cefepime that reduces the binding of the labeled probe by 50%.[9]

Generalized Protocol for Competitive Binding Assay

-

Preparation of Bacterial Membranes:

-

Cell Culture: Grow the bacterial strain of interest to the mid-to-late logarithmic phase in a suitable broth medium.

-

Harvesting: Collect bacterial cells via centrifugation and wash them with a suitable buffer (e.g., phosphate buffer).[9]

-

Cell Lysis: Resuspend the cells and lyse them using physical methods such as sonication on ice to release cellular contents.[9]

-

Membrane Isolation: Isolate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic components by ultracentrifugation.[9]

-

Quantification: Determine the total protein concentration of the isolated membrane fraction using a standard protein assay (e.g., Bradford assay).[9]

-

-

Competition Assay:

-

Incubation with Cefepime: Incubate aliquots of the membrane preparation with serially diluted concentrations of cefepime for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C).[9]

-

Labeling with Probe: Add a fixed, saturating concentration of a labeled penicillin probe (e.g., Bocillin FL) to the mixture and incubate for another defined period.[9] This probe will bind to PBP active sites not occupied by cefepime.

-

Stopping the Reaction: Terminate the binding reaction, often by adding a denaturing agent like SDS-PAGE sample buffer.[9]

-

-

Detection and Data Analysis:

-

Electrophoresis: Separate the PBP-containing membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Visualization: Visualize the labeled PBPs. For fluorescent probes, use a fluorescence imager.[9] For radiolabeled probes, use autoradiography.

-

Quantification: Quantify the band intensity for each PBP using densitometry software. The intensity will be lower in samples with higher concentrations of cefepime.[9]

-

IC50 Calculation: Plot the relative band intensity against the logarithm of the cefepime concentration. Fit the data to a dose-response curve to determine the IC50 value.[9]

-

References

- 1. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]

- 2. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]

- 4. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Zwitterionic Advantage: A Technical Guide to Cefepime's Outer Membrane Penetration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefepime, a fourth-generation cephalosporin, possesses a unique zwitterionic structure that facilitates its rapid penetration across the outer membrane of Gram-negative bacteria, a critical factor in its broad-spectrum efficacy. This technical guide provides an in-depth exploration of the physicochemical properties of Cefepime, with a focus on its zwitterionic nature, and elucidates the mechanisms of its transport through the major porin channels, OmpF and OmpC. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying processes to support further research and development in the field of antibacterial therapeutics.

Introduction

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. Cefepime's enhanced activity against a wide range of these pathogens is, in large part, attributable to its efficient translocation across this membrane.[1][2][3] Unlike many other β-lactam antibiotics, Cefepime exists as a zwitterion at physiological pH, carrying both a positive and a negative charge. This net neutral charge is a key determinant of its rapid diffusion through the water-filled porin channels of the outer membrane.[1][2][3][4] This guide will dissect the molecular properties and transport dynamics that underpin Cefepime's potent antibacterial action.

Zwitterionic Properties of Cefepime

The chemical structure of Cefepime incorporates both acidic and basic functional groups, leading to its zwitterionic character. The key ionizable groups are the carboxylic acid on the dihydrothiazine ring and the aminothiazolyl group.

Physicochemical Data

A comprehensive understanding of Cefepime's behavior in different environments is crucial for appreciating its mechanism of action. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄N₆O₅S₂ | [5] |

| Molecular Weight | 480.6 g/mol | [5] |

| pKa₁ (Aminothiazol group) | ~2.5 - 3.1 | [6] |

| pKa₂ (Amide group) | ~5.0 - 6.0 | [6] |

| Predicted Isoelectric Point (pI) | ~7.5 - 8.5 | |

| LogP (Octanol-water partition coefficient) | -0.1 | [5] |

| LogD at pH 7.4 (Distribution coefficient) | < -2.5 | [7] |

Charge State in Relation to pH

The zwitterionic nature of Cefepime means its net charge is highly dependent on the pH of the surrounding medium. At its isoelectric point (pI), the net charge is zero. At a pH below the pI, the molecule will carry a net positive charge (Cefepime(1+)), while at a pH above the pI, it will have a net negative charge. This dynamic charge state is pivotal for its interaction with and diffusion through the electrostatic environment of porin channels.

Outer Membrane Penetration: The Role of Porins

The primary route for Cefepime to cross the Gram-negative outer membrane is through porin channels, principally OmpF and OmpC in Escherichia coli and their homologs in other species.[8][9]

The Porin Pathway

The following diagram illustrates the general pathway of Cefepime across the outer membrane.

Permeability through OmpF and OmpC

While direct quantitative permeability coefficients for Cefepime through OmpF and OmpC are not consistently reported in a single comparative study, the literature strongly indicates a significantly faster penetration rate for Cefepime compared to other cephalosporins.[3][8] This is attributed to its zwitterionic nature, which minimizes electrostatic repulsion within the porin channel.

One study quantified the accumulation of Cefepime in E. coli expressing either OmpF or OmpC, showing no significant variation in permeation rates between the two porins for this antibiotic.[8] In contrast, the negatively charged cephalosporin ceftazidime showed a clear preference for the wider and less cation-selective OmpF porin.[8]

The table below presents comparative permeation data for other cephalosporins to highlight the context of Cefepime's efficient transport.

| Cephalosporin | Porin | Permeation Rate (molecules/sec/channel) | Reference |

| Ceftazidime | OmpF | ≈ 1000 | [8] |

| Ceftazidime | OmpC | ≈ 500 | [8] |

| Cefotaxime | OmpF | Not explicitly quantified | [8] |

| Cefotaxime | OmpC | Not explicitly quantified | [8] |

| Cefepime | OmpF & OmpC | Qualitatively much faster than ceftazidime | [8] |

Experimental Protocols

The study of antibiotic permeation across the bacterial outer membrane employs a variety of specialized techniques. Below are detailed methodologies for key experiments relevant to understanding Cefepime's transport.

N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay is used to assess the disruption of the outer membrane by measuring the uptake of the fluorescent probe NPN.

Principle: NPN fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

Protocol:

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the cells by centrifugation and wash them with a buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

-

Assay Setup: In a fluorometer cuvette, add the bacterial cell suspension.

-

NPN Addition: Add a stock solution of NPN (e.g., 0.5 mM in acetone) to a final concentration of 10-20 µM.

-

Baseline Reading: Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Cefepime Addition: Add the desired concentration of Cefepime to the cuvette and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity over time is indicative of outer membrane permeabilization.

Liposome Swelling Assay

This in vitro assay measures the permeability of a compound through reconstituted porin channels in artificial lipid vesicles (liposomes).

Principle: Liposomes containing purified porins are prepared in a solution of a non-permeable solute. When these proteoliposomes are suspended in a solution of a permeable solute (like an antibiotic), the influx of the solute and water causes the liposomes to swell, which can be measured as a decrease in absorbance at a specific wavelength (e.g., 400 nm).

Protocol:

-

Proteoliposome Preparation:

-

Dry a lipid mixture (e.g., phosphatidylcholine and dicetylphosphate) under a stream of nitrogen.

-

Hydrate the lipid film with a solution containing purified porins (OmpF or OmpC).

-

Form multilamellar vesicles by sonication.

-

The internal solution should contain a large, non-permeable sugar (e.g., stachyose).

-

-

Assay:

-

Suspend the prepared proteoliposomes in a cuvette containing an isotonic buffer.

-

Initiate the assay by adding a solution of Cefepime to the cuvette, creating an osmotic gradient.

-

Monitor the decrease in absorbance at 400 nm over time using a spectrophotometer.

-

-

Data Analysis: The initial rate of the decrease in absorbance is proportional to the permeability of Cefepime through the reconstituted porins.

Bacterial Accumulation Assay

This assay directly measures the amount of antibiotic that accumulates inside bacterial cells over time.

Principle: Bacterial cells are incubated with the antibiotic, and at various time points, the cells are rapidly separated from the external medium. The intracellular concentration of the antibiotic is then quantified, typically by liquid chromatography-mass spectrometry (LC-MS).

Protocol:

-

Bacterial Culture and Preparation: Grow bacteria to the desired growth phase and prepare the cells as described in the NPN uptake assay.

-

Incubation: Incubate the bacterial suspension with a known concentration of Cefepime.

-

Sampling: At specific time intervals, take aliquots of the suspension.

-

Separation: Rapidly separate the bacterial cells from the medium. This can be achieved by centrifugation through a layer of silicone oil, which separates the aqueous medium from the cell pellet.

-

Lysis and Extraction: Lyse the bacterial cells to release the intracellular contents. Extract the Cefepime from the cell lysate.

-

Quantification: Quantify the amount of Cefepime in the extract using a sensitive analytical method like LC-MS/MS.

-

Data Analysis: Plot the intracellular Cefepime concentration as a function of time to determine the rate and extent of accumulation.

Conclusion

The zwitterionic nature of Cefepime is a cornerstone of its potent activity against Gram-negative bacteria. This physicochemical property allows for rapid and efficient penetration of the outer membrane via porin channels, leading to higher concentrations in the periplasm where it can access its penicillin-binding protein targets. The experimental methodologies detailed in this guide provide a framework for the continued investigation of antibiotic permeation, a critical area of research in the ongoing battle against antimicrobial resistance. A deeper understanding of the structure-activity relationships governing outer membrane transport will be instrumental in the design of future generations of antibiotics with enhanced efficacy against challenging Gram-negative pathogens.

References

- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cefepime microbiologic profile and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cefepime | C19H24N6O5S2 | CID 5479537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of cefepime and other beta-lactam antibiotics against permeability mutants of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a New Generation: A Technical Guide to the Initial Discovery and Development of Fourth-Generation Cephalosporins

For Immediate Release

This technical guide provides an in-depth analysis of the initial discovery and development history of fourth-generation cephalosporins, intended for researchers, scientists, and drug development professionals. The emergence of these potent antimicrobial agents marked a significant milestone in the ongoing battle against bacterial resistance, offering a broader spectrum of activity and enhanced stability against β-lactamases compared to their third-generation predecessors.

Introduction: The Need for a Fourth Generation

The development of cephalosporin antibiotics began with the discovery of Cephalosporium acremonium by Giuseppe Brotzu in 1945.[1] This led to the isolation of Cephalosporin C, the nucleus of which, 7-aminocephalosporanic acid (7-ACA), became the foundation for a vast array of semi-synthetic cephalosporins.[2] The evolution of cephalosporins is categorized into generations, each characterized by a general trend of increasing activity against Gram-negative bacteria.[2] However, the rise of bacterial resistance mechanisms, particularly the production of β-lactamase enzymes that inactivate many third-generation cephalosporins, necessitated the development of a new class of agents with enhanced stability and a broader spectrum of activity.[3]

Fourth-generation cephalosporins were engineered to address these challenges. They are distinguished by a zwitterionic structure, featuring a positively charged quaternary ammonium group at the C-3 position of the dihydrothiazine ring.[3] This key structural modification facilitates more rapid penetration through the outer membrane of Gram-negative bacteria and confers greater stability against many plasmid- and chromosomally-mediated β-lactamases.[3]

Key Development Milestones

The development of the first fourth-generation cephalosporins primarily centered on two key compounds: cefepime and cefpirome.

| Milestone | Year | Key Developments |

| Patent for Cefepime | 1982 | Bristol-Myers Squibb patented the cefepime molecule, marking a crucial step in its development. |

| Introduction of Cefpirome | Early 1990s | Cefpirome, developed by sanofi-aventis and Chugai Pharmaceutical, was introduced as one of the first fourth-generation cephalosporins. |

| Medical Approval of Cefepime | 1994 | Cefepime received approval for medical use, solidifying its role in clinical practice. |

Comparative In Vitro Activity

The hallmark of fourth-generation cephalosporins is their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to third-generation agents.[3] This enhanced activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following tables summarize the comparative in vitro activity (MIC₅₀ and MIC₉₀) of fourth-generation cephalosporins against key bacterial pathogens.

Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) of Cefepime and Cefpirome against Gram-Negative Bacilli

| Organism | Cefepime | Cefpirome | Ceftazidime (3rd Gen) |

| Escherichia coli | 0.06 / 0.25 | 0.12 / 0.5 | 0.25 / 1 |

| Klebsiella pneumoniae | 0.12 / 0.5 | 0.25 / 1 | 0.25 / 8 |

| Enterobacter cloacae | 0.25 / 8 | 0.5 / 16 | 2 / >32 |

| Pseudomonas aeruginosa | 2 / 16 | 4 / 32 | 2 / 8 |

Data compiled from multiple sources.

Table 2: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) of Cefepime and Cefpirome against Gram-Positive Cocci

| Organism | Cefepime | Cefpirome | Ceftriaxone (3rd Gen) |

| Staphylococcus aureus (MSSA) | 1 / 4 | 1 / 2 | 2 / 8 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 / 0.12 | ≤0.06 / 0.12 | ≤0.06 / 0.25 |

MSSA: Methicillin-susceptible Staphylococcus aureus. Data compiled from multiple sources.

Experimental Protocols

The development and evaluation of fourth-generation cephalosporins relied on standardized in vitro and in vivo experimental protocols to determine their efficacy and pharmacokinetic/pharmacodynamic profiles.

In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a cornerstone of antimicrobial susceptibility testing.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antibiotic in a liquid growth medium to determine the lowest concentration that inhibits visible growth.

Methodology:

-

Preparation of Antibiotic Stock Solution:

-

Accurately weigh a reference standard of the cephalosporin.

-

Dissolve in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

-

In Vivo Efficacy Testing: Murine Pneumonia Model

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. The murine pneumonia model is widely used to assess the treatment of respiratory tract infections.[4]

Methodology:

-

Animal Model:

-

Female Swiss Webster mice (or other suitable strain), typically 4-6 weeks old.

-

For studies focusing on the direct antimicrobial effect, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).[4]

-

-

Infection Induction:

-

Prepare a standardized inoculum of the test pathogen (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) in saline or broth.

-

Anesthetize the mice (e.g., with isoflurane).

-

Induce pneumonia via intranasal or intratracheal instillation of the bacterial suspension (e.g., 50 µL containing 10⁶-10⁷ CFU).[4]

-

-

Treatment Regimen:

-

Initiate treatment at a clinically relevant time point post-infection (e.g., 2 hours).

-

Administer the fourth-generation cephalosporin (e.g., cefepime) via a parenteral route (subcutaneous or intraperitoneal) at various doses.

-

The dosing frequency is designed to simulate human pharmacokinetic profiles.

-

-

Endpoint Evaluation:

-

At a predetermined time post-infection (e.g., 24 or 48 hours), humanely euthanize the mice.

-

Aseptically harvest the lungs and/or spleen.

-

Homogenize the tissues in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/gram of tissue).

-

Efficacy is determined by the reduction in bacterial load in treated animals compared to untreated controls.[5]

-

Visualizations

Signaling Pathways and Workflows

Conclusion

The initial discovery and development of fourth-generation cephalosporins represented a significant advancement in antimicrobial therapy. Through targeted chemical modifications of the cephalosporin nucleus, scientists were able to create a new class of antibiotics with a broader spectrum of activity and enhanced stability against β-lactamases. The rigorous in vitro and in vivo testing methodologies employed during their development provided a solid foundation for their successful clinical use in treating a wide range of serious bacterial infections. The principles and experimental frameworks established during this era continue to inform the discovery and development of new antimicrobial agents today.

References

- 1. Comparison of the antibacterial effects of cefepime and ceftazidime against Escherichia coli in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 4. benchchem.com [benchchem.com]

- 5. ingentaconnect.com [ingentaconnect.com]

Cefepime Metabolism and the Formation of N-methylpyrrolidine (NMP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its chemical structure includes a quaternary N-methylpyrrolidine (NMP) moiety at the 3'-position, which contributes to its potent antibacterial effects. However, the metabolism and degradation of Cefepime can lead to the formation of N-methylpyrrolidine (NMP), a compound that lacks antibacterial activity and has been associated with potential toxicity. Understanding the pathways of Cefepime metabolism and the factors influencing the formation of NMP is crucial for drug development, quality control, and clinical use. This technical guide provides a comprehensive overview of Cefepime metabolism with a focus on NMP formation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Cefepime Metabolism and Pharmacokinetics

Cefepime is primarily eliminated unchanged by the kidneys through glomerular filtration.[1] However, a portion of the administered dose undergoes metabolism.[2] The main metabolic pathway involves the cleavage of the N-methylpyrrolidine side chain, leading to the formation of NMP.[3] This is often preceded by the hydrolysis of the β-lactam ring, a common degradation pathway for cephalosporins.[3] NMP is then rapidly oxidized to NMP-N-oxide.[1][4]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Cefepime can vary among different patient populations. The following table summarizes key quantitative data related to Cefepime metabolism and elimination.

| Parameter | Value | Patient Population | Reference |

| Metabolism | 10-20% of administered dose | Not specified | [2] |

| Urinary Excretion (Unchanged Cefepime) | ~85% | Adults with normal renal function | [1] |

| Urinary Excretion (NMP) | < 1% of administered dose | Healthy volunteers | [1] |

| Urinary Excretion (NMP-N-oxide) | 6.8% of administered dose | Healthy volunteers | [1] |

| Urinary Excretion (7-epimer of Cefepime) | 2.5% of administered dose | Healthy volunteers | [1] |

| Elimination Half-life (t½) | 2 - 2.3 hours | Adults with normal renal function | [1][2] |

| Volume of Distribution (Vd) | ~0.2 L/kg | Adults with normal renal function | [1] |

| Protein Binding | ~20% | Not specified | [1] |

Table 1: Summary of Quantitative Pharmacokinetic Data for Cefepime

Metabolic Pathway of Cefepime

The metabolic conversion of Cefepime to NMP and subsequently to NMP-N-oxide is a critical aspect of its disposition in the body. The initial step involves the degradation of the Cefepime molecule, leading to the release of the N-methylpyrrolidine side chain. This is followed by the enzymatic oxidation of NMP. The enzyme system implicated in the N-oxidation of NMP is the flavin-containing monooxygenase (FMO) system, which is responsible for the oxidation of various xenobiotics.[4][5][6]

Factors Influencing Cefepime Degradation and NMP Formation

The stability of Cefepime and the rate of NMP formation are influenced by several factors, including temperature, pH, and the presence of buffers.[7][8][9] Understanding these factors is critical for the proper storage, handling, and administration of Cefepime to minimize the formation of degradation products.

| Factor | Effect on Cefepime Degradation | Reference |

| Temperature | Increased temperature accelerates degradation. | [7][9] |

| pH | Maximum stability is observed between pH 4 and 6. Degradation is faster at pH values outside this range. | [7] |

| Buffers | The type and concentration of buffer can influence the degradation rate. | [7] |

| Plasma | Cefepime degradation is observed in plasma, even after deproteinization, and is temperature-dependent. | [9] |

Table 2: Factors Affecting Cefepime Degradation

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. N-oxidation of N-methylpyrrolidine released in vivo from cefepime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 6. optibrium.com [optibrium.com]

- 7. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Basic research on Cefepime(1+) resistance mechanisms in Pseudomonas aeruginosa

A Technical Guide to Cefepime Resistance Mechanisms in Pseudomonas aeruginosa

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the primary mechanisms conferring resistance to cefepime, a fourth-generation cephalosporin, in the opportunistic pathogen Pseudomonas aeruginosa. The content covers the core molecular pathways, presents quantitative data on the impact of these mechanisms, details key experimental protocols for their investigation, and visualizes complex relationships to aid in comprehension.

Chapter 1: Core Resistance Mechanisms

Resistance to cefepime in P. aeruginosa is a multifactorial phenomenon, rarely attributable to a single mechanism. It is often the result of a combination of factors, including enzymatic degradation of the antibiotic, active efflux from the cell, reduced permeability of the outer membrane, and modification of the drug's target.[1][2][3]

Enzymatic Degradation of Cefepime

The most common form of resistance involves β-lactamases, enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[4]

1.1.1 Hyperproduction of Chromosomal AmpC β-Lactamase P. aeruginosa possesses a chromosomally encoded, inducible AmpC β-lactamase.[5] While basal expression does not typically confer resistance, mutations in regulatory genes can lead to its stable overexpression (derepression), which is a major cause of resistance to third and fourth-generation cephalosporins, including cefepime.[4][5][6] This derepression can result in cefepime MICs as high as 32 µg/ml.[7] Furthermore, specific mutations within the ampC gene itself can expand its substrate spectrum, further increasing resistance.[5]

1.1.2 Acquired β-Lactamases P. aeruginosa can acquire genes encoding a wide variety of β-lactamases through mobile genetic elements.[8] These include:

-

Extended-Spectrum β-Lactamases (ESBLs): Enzymes such as PSE-1, PER-1, VEB, and various OXA types can effectively hydrolyze cefepime.[1][3][9]

-

Metallo-β-Lactamases (MBLs): These zinc-dependent enzymes, such as VIM and IMP types, possess a broad hydrolysis profile that includes penicillins, cephalosporins, and carbapenems, contributing significantly to multidrug resistance.[1][4]

Efflux Pump Overexpression

Active efflux systems, particularly those of the Resistance-Nodulation-Division (RND) family, are critical to both intrinsic and acquired resistance in P. aeruginosa.[8][10] These tripartite pumps span the inner and outer membranes, expelling antibiotics from the cell.

1.2.1 The MexXY-OprM System Overexpression of the MexXY-OprM efflux pump is a primary mechanism of cefepime resistance.[11] This system is often associated with a distinct phenotype where isolates are more resistant to cefepime than to ceftazidime.[4][9] Studies have shown that a majority of clinical isolates with this discordant susceptibility profile exhibit significant overexpression of the mexY gene.[2][11]

1.2.2 The MexAB-OprM System The MexAB-OprM pump also contributes to cefepime resistance, often in conjunction with other mechanisms like AmpC hyperproduction or MexXY overexpression.[11][12] Its upregulation can lead to broad-spectrum multidrug resistance.[10]

Reduced Outer Membrane Permeability

The outer membrane of P. aeruginosa is inherently less permeable than that of other Gram-negative bacteria, contributing to its natural resistance.[3] Specific reductions in permeability further enhance this resistance.

1.3.1 The Role of OprD Porin Deficiency The OprD porin is the primary channel for the entry of carbapenems.[13][14] While its loss is most strongly associated with resistance to imipenem and meropenem, OprD deficiency can contribute to a multidrug-resistant phenotype by generally reducing the influx of various antibiotics, working synergistically with other resistance mechanisms.[12][15][16]

Target Site Modification

Cefepime, like all β-lactams, acts by inhibiting Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis.[17]

1.4.1 Alterations in Penicillin-Binding Proteins (PBPs) Mutations in the genes encoding PBPs, particularly PBP3 (encoded by ftsI), can reduce the binding affinity of cefepime to its target.[17][18] These variations have been shown to decrease susceptibility to multiple β-lactam antibiotics, including cefepime, and can confer clinical levels of resistance when combined with other mechanisms like efflux pump overexpression.

Chapter 2: Quantitative Analysis of Resistance

The following tables summarize quantitative data from various studies, illustrating the prevalence and impact of different resistance mechanisms on cefepime susceptibility in P. aeruginosa.

Table 1: Prevalence of Key Cefepime Resistance Mechanisms in Clinical Isolates

| Resistance Mechanism | Prevalence in Cefepime-Nonsusceptible Isolates | Associated Genes | Reference(s) |

|---|---|---|---|

| AmpC Overexpression | 24.2% - 52% | ampC, ampR, ampD | [12] |

| MexXY-OprM Overexpression | 29% - 84% | mexY, mexZ | [11][12] |

| MexAB-OprM Overexpression | 12.6% - 25% | mexB, mexR, nalC, nalD | [12] |

| Acquired β-Lactamase (PSE-1) | 13.2% | blaPSE-1 | [9] |

| Acquired β-Lactamase (ESBL/MBL) | 6% (ESBL), 4% (MBL) | blaCTX-M, blaVIM, etc. |[1] |

Table 2: Impact of Specific Resistance Mechanisms on Cefepime MICs (µg/mL)

| Strain/Mechanism | Cefepime MIC (µg/mL) | Fold Increase vs. Wild-Type | Reference(s) |

|---|---|---|---|

| Wild-Type (e.g., PAO1) | 1 - 2 | - | [11] |

| MexXY Overexpression | 8 - 16 | 4 to 8-fold | [11] |

| MexXY + MexAB-OprM Overexpression | up to 32 | up to 16-fold | [11] |

| AmpC Hyperproduction | up to 32 | >16-fold | [7] |

| AmpC Variants (ESACs) | >64 (variable effect) | >32-fold |[5] |

Table 3: Fold-Change in Efflux Pump Gene Expression in Resistant Isolates

| Gene | Fold-Change Range vs. PAO1 | Method | Reference(s) |

|---|---|---|---|

| mexY | 5.8 to 152.7-fold | qRT-PCR | [2][9] |

| mexB | Variable, often overexpressed with mexY | qRT-PCR | [9] |

| mexD | Variable, less common | qRT-PCR |[9] |

Chapter 3: Key Experimental Protocols

Investigating cefepime resistance requires a suite of microbiological and molecular techniques. The following are foundational protocols.

Antimicrobial Susceptibility Testing (MIC Determination)

Protocol: Broth Microdilution for Cefepime MIC This method, based on CLSI M07 guidelines, determines the minimum inhibitory concentration (MIC) of cefepime.[19]

-